4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride
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Overview
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles can be analyzed using various spectroscopic techniques, such as FT-IR, LCMS, and NMR . For example, in the 1H NMR spectrum, the peaks corresponding to the hydrogen atoms attached to the oxadiazole ring can be observed .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions due to the presence of the reactive oxadiazole ring. For example, they can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on their specific structure. For example, they can exist as solids or liquids at room temperature . Their melting points, boiling points, and other physical properties can be determined using various analytical techniques .
Scientific Research Applications
Medicinal Applications
Oxadiazoles have been explored for their pharmacological properties. In the case of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride, it exhibits potential as:
- Anticancer Agent : Studies have demonstrated its anti-proliferative activity against various cancer cell lines, including liver (HepG2), colorectal (SW1116), cervical (HELA), and stomach cancer cells (BGC823) .
Energetic Materials
Oxadiazoles, including our compound, can serve as high-energy cores. Their derivatives exhibit favorable oxygen balance and positive heat of formation. These properties make them valuable in the development of energetic materials, such as explosives and propellants .
Antioxidant Activity
While specific data on the antioxidant properties of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride are scarce, oxadiazoles in general have been investigated for their ability to scavenge free radicals and protect against oxidative stress .
Anti-Inflammatory Potential
Although not directly studied for anti-inflammatory effects, oxadiazoles have been associated with various biological properties, including anti-inflammatory activity. Further research is needed to explore this aspect .
Other Miscellaneous Applications
Beyond the mentioned fields, oxadiazoles have been investigated for diverse applications, such as:
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its bioavailability, is 27814 .
Result of Action
For instance, certain 1,2,4-oxadiazole derivatives exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and light exposure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXELKLILAXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride |
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